molecular formula C16H19N3O B15504243 (R)-6-Methyl-7-((S)-1-phenylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol

(R)-6-Methyl-7-((S)-1-phenylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol

Número de catálogo: B15504243
Peso molecular: 269.34 g/mol
Clave InChI: SQOWBEULFPXVPE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (R)-6-Methyl-7-((S)-1-phenylethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol is a chiral tetrahydropyrido-pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 6 (R-configuration), and a (S)-1-phenylethyl substituent at position 6. Its synthesis likely involves cyclization strategies, as demonstrated in related compounds (e.g., intermediates in –3) . The stereochemistry and substituent arrangement are critical for biological activity, as evidenced by structure-activity relationship (SAR) studies in analogous compounds .

Propiedades

Fórmula molecular

C16H19N3O

Peso molecular

269.34 g/mol

Nombre IUPAC

6-methyl-7-(1-phenylethyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C16H19N3O/c1-11-8-14-15(17-10-18-16(14)20)9-19(11)12(2)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,17,18,20)

Clave InChI

SQOWBEULFPXVPE-UHFFFAOYSA-N

SMILES canónico

CC1CC2=C(CN1C(C)C3=CC=CC=C3)N=CNC2=O

Origen del producto

United States

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Effects at the 7-Position

The 7-position of the tetrahydropyrido-pyrimidine scaffold is a key site for modulating potency. For example:

  • ZH-5 (2-cyanoacetyl substituent): Exhibits strong ATR inhibition (IC50 = 11.34 nM), outperforming hydroxyl-substituted analogs like ZH-6 (IC50 = 34.03 nM) . This highlights the preference for electron-withdrawing groups at this position.
  • AZD6738 (clinical reference): Features a sulfoxide imine group and achieves superior potency (IC50 = 6.50 nM), suggesting that bulkier substituents with hydrogen-bonding capacity enhance target engagement .
  • Target Compound : The (S)-1-phenylethyl group introduces steric bulk and lipophilicity, which may improve membrane permeability compared to smaller substituents. However, its ATR inhibitory activity remains unquantified in the provided evidence.
Table 1: Substituent Impact on ATR Inhibition
Compound 7-Position Substituent IC50 (nM) Key Observation
AZD6738 Sulfoxide imine 6.50 Gold-standard potency
ZH-5 2-Cyanoacetyl 11.34 Strong activity, cyano preferred
ZH-6 Hydroxyl 34.03 Reduced potency vs. ZH-5
Target Compound (S)-1-Phenylethyl N/A Hypothesized moderate activity

Stereochemical Influence

Chirality at the 6- and 7-positions significantly affects activity:

  • 33c vs. 33d (): The (S)-6-methyl isomer (33c) and (R)-6-methyl isomer (33d) differ in indole carboxamide activity, though specific data are unavailable. This mirrors trends in , where stereochemistry impacts binding .
  • Target Compound : The R-methyl and S-phenylethyl configuration may optimize interactions with hydrophobic pockets in the ATR active site, similar to cycloalkyl-substituted analogs like ZH-10 (IC50 = 27.47 nM) .

Core Scaffold Modifications

  • Thieno-Pyrimidinones (): Replace the pyrido ring with a thieno moiety, shifting biological targets to sigma receptors . This underscores the scaffold’s versatility.
  • 4-Methoxy Analog (CAS 84341-13-9): Substitutes hydroxyl with methoxy (similarity score 0.74), likely altering solubility and hydrogen-bonding capacity .
Table 2: Structural and Functional Comparison
Compound Core Structure Key Substituents Biological Target
Target Compound Pyrido[3,4-d]pyrimidine (S)-1-Phenylethyl, R-methyl ATR (hypothesized)
Thieno-Pyrimidinones Thieno[2,3-d]pyrimidinone Variable Sigma receptors
4-Methoxy Analog Pyrido[3,4-d]pyrimidine Methoxy at C4 Unknown

Q & A

Q. What are the key synthetic strategies for constructing the pyrido[3,4-d]pyrimidin-4-ol core in this compound?

The core structure is typically synthesized via cyclocondensation reactions. For example:

  • Step 1 : React a pyrimidine precursor (e.g., 2-aminonicotinonitrile) with a carbonyl-containing reagent (e.g., diethyl oxalate) under acidic conditions to form the pyrido-pyrimidine scaffold .
  • Step 2 : Introduce stereochemistry using chiral auxiliaries or enantioselective catalysis. The (S)-1-phenylethyl group is likely added via alkylation or reductive amination, requiring strict control of reaction temperature and solvent polarity to minimize racemization .
  • Critical Note : Use chiral HPLC or X-ray crystallography (as in ) to confirm stereochemical integrity post-synthesis.

Q. How is the purity of this compound validated in academic research?

  • Analytical Workflow :
TechniquePurposeParameters
HPLC-PDAPurity assessmentC18 column, 0.1% TFA in H₂O/MeCN gradient
¹H/¹³C NMRStructural confirmationCompare coupling constants (e.g., J values for diastereotopic protons)
HRMSMolecular formula verificationESI+ mode, <2 ppm error
  • Impurity Profiling : Reference EP/Pharm. Eur. guidelines for related pyrido-pyrimidine impurities (e.g., regioisomers or des-methyl analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Case Study : If one study reports potent kinase inhibition (IC₅₀ = 50 nM) while another shows no activity:

Verify Stereochemistry : Re-examine enantiomeric excess (e.g., via Mosher ester analysis or circular dichroism) .

Assay Conditions : Compare buffer pH, ATP concentrations, and enzyme isoforms (subtle variations alter binding affinity) .

Solubility Artifacts : Test solubility in DMSO vs. aqueous buffers; precipitation may falsely reduce apparent activity .

  • Recommendation : Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .

Q. What computational strategies predict this compound’s interactions with biological targets?

  • Methodology :
  • Docking : Use Schrödinger Glide with a flexible active site (e.g., kinase ATP-binding pocket) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; monitor RMSD and hydrogen-bond networks .
    • Validation : Cross-reference with mutagenesis data (e.g., Kd changes upon Ala-scanning of target residues) .

Q. How to optimize reaction yields while preserving stereochemistry in large-scale synthesis?

  • Key Variables :
ParameterOptimization Strategy
SolventUse DMF or DCM for improved solubility of intermediates
CatalystChiral Ru-based catalysts for asymmetric hydrogenation (e.g., Noyori-type)
TemperatureMaintain <0°C during chiral center formation to suppress epimerization
  • Scale-Up Challenge : Replace column chromatography with crystallization (e.g., hexane/EtOAc) for cost-effective purification .

Data Contradiction Analysis

Q. Why do stability studies show conflicting degradation profiles for this compound?

  • Hypothesis Testing :
  • Light Sensitivity : Store samples in amber vials; UV exposure may trigger photooxidation of the pyrimidin-4-ol group .
  • pH-Dependent Degradation : Conduct accelerated stability tests at pH 2–8. Acidic conditions may hydrolyze the tetrahydropyrido ring .
    • Advanced Analytics : Use LC-MS/MS to identify degradation products (e.g., lactam formation or N-dealkylation) .

Methodological Resources

  • Synthetic Protocols : See multi-step routes for analogous pyrido-pyrimidines in .
  • Crystallography Data : Refer to CCDC entries (e.g., ) for bond-length/angle comparisons.
  • Biological Assays : Standardize protocols using NIH/ATP-binding assay guidelines cited in .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.